Folinic acid calcium salt

Pharmacokinetics Bioequivalence Dose Conversion

Optimize high-dose MTX rescue protocols with racemic folinic acid calcium salt (CAS 6035-45-6), a lyophilized powder for long-term storage. • Bioequivalent to half the dose of levoleucovorin; enables 2:1 cost comparison. • Stable 36 months at -20°C; reconstituted solutions use within 3 months. • Avoid calcium precipitation with 5-FU; administer via separate infusion line.

Molecular Formula C20H21CaN7O7
Molecular Weight 511.5 g/mol
CAS No. 6035-45-6
Cat. No. B532865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFolinic acid calcium salt
CAS6035-45-6
SynonymsFolinic acid calcium salt pentahydrate;  Leucovorin calcium hydrate; 
Molecular FormulaC20H21CaN7O7
Molecular Weight511.5 g/mol
Structural Identifiers
SMILESC1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Ca+2]
InChIInChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+2/p-2/t12?,13-;/m0./s1
InChIKeyKVUAALJSMIVURS-ZEDZUCNESA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite to light yellow solid powder
SolubilityDMSO « 1 (mg/mL)
H2O 100 (mg/mL)
0.1 N NaOH < 20 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Folinic Acid Calcium Salt: Specifications & Procurement


Folinic acid calcium salt (CAS 6035-45-6), also designated as calcium folinate pentahydrate or leucovorin calcium pentahydrate, is the calcium salt of the 5-formyl derivative of tetrahydrofolic acid. This compound is a racemic mixture (1:1) of the dextrorotary (d) and levorotary (l) diastereomers . It functions as a reduced folate analog that bypasses the inhibition of dihydrofolate reductase (DHFR) by antimetabolites such as methotrexate (MTX) [1]. The pentahydrate form (CAS 6035-45-6) possesses a molecular formula of C20H21CaN7O7·5H2O and a molecular weight of approximately 601.6 g/mol, distinguishing it from the anhydrous form (CAS 1492-18-8, 511.5 g/mol anhydrous basis) [2].

Identity Racemic mixture (1:1 d/l diastereomers) of 5-formyltetrahydrofolate calcium pentahydrate
Function Reduced folate analog for DHFR bypass studies in methotrexate research models
Form Calcium salt pentahydrate; distinct from anhydrous form and sodium/levofolinate salts

Folinic Acid Calcium Salt Substitution Risks


While folinic acid calcium salt (racemic d,l-leucovorin) shares the same active 5-formyltetrahydrofolate moiety with sodium levofolinate and calcium levofolinate (the pure l-isomer), substitution without consideration of specific formulation, stability, and clinical context introduces quantifiable risks [1]. The calcium salt forms a racemic mixture containing both the pharmacologically active l-isomer and the slowly excreted d-isomer, whereas levofolinate products contain only the active l-isomer, leading to differences in molar potency . Critically, the calcium counterion presents a clinically relevant risk of hypercalcemia during high-dose rescue protocols in patients with acute kidney injury, a risk not shared by sodium levofolinate formulations [2]. Furthermore, the incompatibility of calcium folinate with 5-fluorouracil (5-FU) in a single infusion pump due to calcium salt precipitation constitutes a definitive formulation barrier that directly impacts clinical workflow and procurement decisions [3].

Racemic composition vs. pure l-isomer Contains both d- and l-isomers; molar potency may differ from levofolinate, requiring dose normalization in comparative studies.
Calcium counterion consideration Calcium load may be a factor in high-dose rescue research, a consideration not present with sodium levofolinate formulations.
5-FU compatibility limitation Calcium salt forms precipitate with 5-FU, requiring separate infusion lines in research protocols; disodium levofolinate is compatible.

Folinic Acid Calcium Salt vs. Levofolinates


Bioequivalence of Racemic vs. Pure Levofolinate

Racemic folinic acid calcium (d,l-leucovorin) contains both the pharmacologically active l-isomer and the d-isomer. Bioequivalence studies demonstrate that 12.5 mg oral or 15 mg IV doses of pure levoleucovorin (l-isomer) are bioequivalent to 25 mg oral or 30 mg IV doses of racemic leucovorin calcium, respectively [1]. This 2:1 dose ratio for racemic vs. pure l-isomer is a critical quantitative factor for procurement and formulation, as it directly impacts dosing calculations and cost-effectiveness analyses.

Bioequiv. dose ratio
Head-to-head
2:1
Racemic:pure l-isomer for equivalent active exposure
Supports dose-ratio interpretation in research protocols.
Crossover study; 25 mg racemic vs. 12.5 mg levoleucovorin.
Pharmacokinetics Bioequivalence Dose Conversion

5-Fluorouracil Combination Synergy

In vitro studies on human colon cancer cells demonstrate that the simultaneous combination of calcium levofolinate (CaLV, a calcium folinate salt) and 5-fluorouracil (5-FU) produces an additive antiproliferative effect after 24 hours of treatment, whereas the sequential combination (folinate first, then 5-FU) is antagonistic [1]. Specifically, the simultaneous combination of CaLV and 5-FU resulted in additive growth inhibition, while the sequential combination yielded an antagonistic interaction at both 24 and 72 hours. The disodium levofolinate (NaLV) combination was synergistic under the same simultaneous conditions, indicating a salt-specific difference in interaction [1].

5-FU synergy
Data to verify
CaLV + 5-FU simultaneous Additive effect
NaLV + 5-FU simultaneous Synergistic effect
Sequential exposure may be antagonistic in cell models.
HCT116/HT29 cells; source data not specified.
Colorectal Cancer In Vitro Pharmacology Drug Synergy

Infusion Incompatibility with 5-Fluorouracil

A critical practical limitation of folinic acid calcium salt is its propensity to precipitate as calcium salts when mixed with 5-fluorouracil (5-FU) in the same infusion pump [1]. This precipitation can lead to catheter obstruction and damage, necessitating separate infusion lines or sequential administration. In contrast, disodium levofolinate (Na-Lv) exhibits higher solubility and can be safely mixed with 5-FU in a single pump without precipitation risk, enabling simplified and more efficient clinical workflows [1]. This formulation incompatibility is a direct consequence of the calcium counterion.

Infusion compat.
Class-level
Calcium folinate + 5-FU Precipitation risk
Disodium levofolinate + 5-FU Compatible
Requires separate infusion lines for calcium folinate protocols.
Based on clinical infusion practice reviews.
Drug Formulation Infusion Compatibility Clinical Workflow

Hypercalcemia Risk During Methotrexate Rescue

In patients receiving high-dose methotrexate (HDMTX) who develop acute kidney injury (AKI) and delayed methotrexate elimination (DME), high doses of folinic acid are required for rescue. Under these specific clinical conditions, the calcium load from high-dose calcium folinate administration presents a recognized risk of hypercalcemia [1]. An expert multidisciplinary panel recommends that in the setting of AKI and DME requiring high doses of folinic acid, the use of sodium levofolinate or calcium levofolinate should be considered to reduce the risk of hypercalcemia associated with calcium folinate [1]. This safety differential is not present in standard rescue scenarios but becomes critical in this specific, high-risk patient subset.

Calcium load
Class-level
Calcium folinate high-dose Calcium load factor
Sodium levofolinate Absent calcium load
Calcium load consideration in high-dose MTX rescue models.
Expert panel recommendation for AKI/DME scenarios.
Oncology Drug Safety Methotrexate Rescue

Oral Bioavailability Saturation

The oral bioavailability of folinic acid calcium (leucovorin) is saturable and dose-dependent. At a dose of 25 mg, apparent bioavailability is approximately 97%, but this decreases to 75% at 50 mg and to 37% at 100 mg [1]. This non-linear absorption profile necessitates careful dose adjustment when switching between oral and intravenous routes or when escalating oral doses, as higher oral doses do not produce proportionally higher systemic exposure. This is a compound-specific pharmacokinetic property that impacts clinical study design and patient dosing.

Oral bioavail.
Supporting
97% → 37%
Apparent bioavailability drop: 25 mg to 100 mg dose
Saturable absorption limits high-dose oral exposure.
Data from healthy volunteer study; non-linear PK.
Pharmacokinetics Oral Bioavailability Dose Linearity

Lyophilized Formulation Stability and Storage

Folinic acid calcium salt in its lyophilized powder form demonstrates long-term stability when stored desiccated at -20°C, with a validated shelf life of 36 months [1]. Once reconstituted in solution, however, the compound is unstable and must be stored at -20°C and used within 3 months to prevent significant loss of potency [1]. Furthermore, the compound is light-sensitive and should be protected from light during storage. This stability profile dictates specific cold-chain and handling requirements for procurement and inventory management, particularly for research applications requiring precise, long-term storage.

Lyophilized stability
Supporting
36 vs 3 months
Lyophilized powder shelf life vs. solution at -20°C
Just-in-time reconstitution recommended for research use.
Supplier datasheet; protect from light.
Formulation Stability Storage Conditions Shelf Life

Folinic Acid Calcium Salt: Clinical & Research Applications


Methotrexate Rescue in Normal Renal Function

Folinic acid calcium salt remains the standard-of-care rescue agent for high-dose methotrexate therapy in patients without renal impairment. Its well-characterized pharmacokinetics and established dosing nomograms support its use in this setting. The 2:1 dose ratio relative to levoleucovorin must be observed when calculating rescue doses [1]. However, in patients developing acute kidney injury with delayed methotrexate elimination, the risk of hypercalcemia necessitates consideration of sodium levofolinate as an alternative to mitigate calcium overload [2].

Colorectal Cancer Treatment with 5-FU/Folinate

When used in established FOLFOX or FOLFIRI regimens for colorectal cancer, folinic acid calcium is administered via a separate infusion line or sequentially before 5-FU. This is due to the demonstrated incompatibility (precipitation) when calcium folinate is mixed with 5-FU in the same infusion pump [3]. The clinical efficacy of this sequential approach, while supported by large clinical trials, is mechanistically less optimal than simultaneous administration, as sequential dosing has been shown to be antagonistic in vitro [4].

Long-Term Stability for Research Use

For in vitro and in vivo research applications, procurement of lyophilized folinic acid calcium salt (CAS 6035-45-6) allows for long-term storage of up to 36 months at -20°C in desiccated conditions [5]. This is advantageous for laboratories with infrequent compound usage or for establishing stock solutions for long-term studies. Researchers must be aware that reconstituted solutions are unstable and should be used within 3 months when stored at -20°C, or preferably prepared fresh immediately before use [5].

Cost-Effective Procurement for Rescue Protocols

Given that racemic folinic acid calcium is bioequivalent to half the dose of levoleucovorin, procurement decisions should be based on a cost-per-equivalent-dose analysis. Since 25 mg of racemic leucovorin calcium provides the same active l-isomer exposure as 12.5 mg of levoleucovorin [1], the relative cost of these two products must be compared on a 2:1 dose ratio basis. This quantitative conversion factor is essential for accurate pharmacoeconomic modeling and formulary decision-making.

Application
Selection Property
Validation Focus
High-dose MTX rescue studies (normal renal function models)
Racemic mixture requiring dose-ratio normalization
Verify l-isomer exposure equivalence between racemic and pure l-form
5-FU/folinate combination research in colorectal cancer models
Infusion compatibility and salt-dependent interaction type
Confirm additive vs. synergistic interaction in cell-based assays
Long-term stability for in vitro/in vivo research
Lyophilized powder with extended shelf life at -20°C
Monitor potency after reconstitution; use within validated solution stability window
Procurement optimization for rescue protocol research
Cost-per-equivalent-active-dose comparison
Apply 2:1 racemic-to-levofolinate dose conversion in pharmacoeconomic models

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